molecular formula C18H16ClN3O2S B2613774 N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 1903082-36-9

N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2613774
CAS No.: 1903082-36-9
M. Wt: 373.86
InChI Key: IAXVKZOXJPQKCM-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that combines the structural features of bipyridine, chlorophenyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. This often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.

    Attachment of the methanesulfonamide group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chlorine atom with nucleophiles to form various substituted derivatives.

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. The bipyridine moiety can coordinate to metal centers, facilitating various catalytic processes.

    Biology: Potential applications in the development of bioactive molecules. The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide depends on its specific application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.

    Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine and chlorophenyl groups may play a role in binding to these targets, while the methanesulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    N-(4-chlorophenyl)methanesulfonamide: A related sulfonamide compound with similar structural features but lacking the bipyridine moiety.

    Methanesulfonamide: A basic sulfonamide compound used in various chemical reactions.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to the combination of its bipyridine, chlorophenyl, and methanesulfonamide groups. This structural complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVKZOXJPQKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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